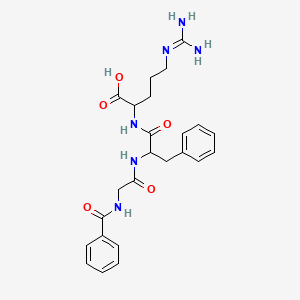

BZ-Gly-phe-arg-OH

Beschreibung

BenchChem offers high-quality BZ-Gly-phe-arg-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BZ-Gly-phe-arg-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[[2-[(2-benzamidoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O5/c25-24(26)27-13-7-12-18(23(34)35)30-22(33)19(14-16-8-3-1-4-9-16)29-20(31)15-28-21(32)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,28,32)(H,29,31)(H,30,33)(H,34,35)(H4,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKRRZAUNABSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of Benzoyl-Gly-Phe-Arg-OH peptide

This technical guide provides an in-depth analysis of Benzoyl-Gly-Phe-Arg-OH (also known as Hippuryl-Phe-Arg or Hip-Phe-Arg ), a synthetic tripeptide derivative critical in protease kinetics and inhibitor profiling.

Substrate Specificity, Synthesis, and Enzymatic Profiling

Executive Summary

Benzoyl-Gly-Phe-Arg-OH (CAS: 73167-83-6) is a synthetic peptide substrate primarily utilized to assay the activity of Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase B/N . Its structural design—a hydrophobic N-terminal cap (Benzoyl-Glycine, or Hippuric acid) linked to a dipeptide core (Phe-Arg)—makes it a "dual-susceptibility" probe.

The molecule serves as a pivotal tool in drug development for hypertension and inflammation. By exploiting the differential cleavage patterns of ACE (a peptidyl-dipeptidase) and Carboxypeptidases (exopeptidases), researchers can use this single substrate to dissect complex proteolytic pathways in plasma and tissue homogenates.

Chemical Structure & Physicochemical Profile[1]

The molecule consists of a benzoyl group attached to the N-terminus of a Gly-Phe-Arg tripeptide. The C-terminus is a free carboxylic acid (-OH), distinguishing it from chromogenic amide substrates (e.g., -pNA).

Structural Hierarchy

-

Cap (N-term): Benzoyl group (Bz). Provides hydrophobic stacking and blocks aminopeptidase action.

-

Linker: Glycine (Gly). Provides rotational flexibility. Note: Bz-Gly is collectively called the "Hippuryl" group.

-

S2 Subsite Recognition: Phenylalanine (Phe). Targets the hydrophobic pocket of ACE.

-

S1 Subsite Recognition: Arginine (Arg). Provides a positive charge (guanidinium) for ionic interaction with the enzyme's active site carboxylates.

-

C-Terminus: Free Acid (-OH).

Physicochemical Properties

| Property | Value | Notes |

| Sequence | Bz-Gly-Phe-Arg-OH | Often abbreviated as Hip-Phe-Arg |

| Molecular Formula | C₂₄H₃₀N₆O₅ | |

| Molecular Weight | ~482.54 g/mol | |

| Solubility | Water, Methanol | Soluble in aqueous buffers > pH 7.0 |

| pKa (Guanidino) | ~12.5 | Arginine side chain remains protonated at physiological pH |

| pKa (C-term) | ~2.2 | Carboxyl group is deprotonated at physiological pH |

| Isoelectric Point | ~11.0 | Net positive charge at pH 7.4 |

Structural Visualization (DOT)

Synthesis Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)[2][3][4]

While solution-phase synthesis is possible, Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the industry standard for high-purity production of this peptide. This protocol ensures the integrity of the Arginine side chain and prevents racemization of Phenylalanine.

Materials & Resin Selection[2]

-

Resin: Wang Resin (pre-loaded with Fmoc-Arg(Pbf)-OH) is preferred to generate the C-terminal free acid.

-

Protecting Groups:

-

Arg: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to protect the guanidino group.

-

N-Terminus: Benzoyl chloride (used in the final capping step).

-

Step-by-Step Workflow

-

Resin Swelling: Swell Fmoc-Arg(Pbf)-Wang resin in DMF for 30 min.

-

Deprotection (Fmoc Removal): Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF/DCM.

-

Coupling 1 (Phe):

-

Activate Fmoc-Phe-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq).

-

Incubate with resin for 45-60 min.

-

QC Check: Kaiser Test (Ninhydrin) should be negative (colorless beads).

-

-

Deprotection: Remove Fmoc group (20% Piperidine).

-

Coupling 2 (Gly):

-

Final N-Terminal Capping (Benzoylation):

-

Remove Fmoc from Glycine.

-

React free amine with Benzoyl Chloride (5 eq) and DIPEA (10 eq) in DCM for 1 hour.

-

Note: This installs the "Hippuryl" cap.

-

-

Global Cleavage:

-

Reagent K Cocktail: TFA (90%) / Thioanisole (5%) / Water (2.5%) / Phenol (2.5%).

-

Incubate 2-3 hours to remove Pbf and cleave from resin.

-

-

Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Synthesis Workflow Diagram

Application: Differential Enzyme Profiling

The scientific value of Bz-Gly-Phe-Arg-OH lies in its ability to distinguish between Peptidyl-Dipeptidases (ACE) and Carboxypeptidases (CPB/N) .

Mechanism of Action

-

ACE (Kininase II): Cleaves the penultimate peptide bond (releasing a dipeptide).[3]

-

Reaction: Bz-Gly-Phe-Arg-OH → Bz-Gly-OH (Hippuric Acid) + H-Phe-Arg-OH

-

-

Carboxypeptidase B (CPB): Cleaves the C-terminal basic amino acid.[4][5]

-

Reaction: Bz-Gly-Phe-Arg-OH → Bz-Gly-Phe-OH + Arg

-

Protocol: The Modified Cushman-Cheung Assay (ACE Specific)

This protocol relies on the differential solubility of the product (Hippuric Acid) versus the substrate.

Reagents:

-

Buffer: 100 mM Borate Buffer, pH 8.3, containing 300 mM NaCl.

-

Substrate: 5 mM Bz-Gly-Phe-Arg-OH in buffer.

-

Stop Solution: 1.0 M HCl.

-

Extraction Solvent: Ethyl Acetate.

Procedure:

-

Incubation: Mix 50 µL Enzyme source (e.g., lung homogenate) with 200 µL Substrate solution. Incubate at 37°C for 30 mins.

-

Termination: Add 250 µL 1.0 M HCl to stop the reaction. Mechanism: Acidification protonates Hippuric acid, making it hydrophobic.

-

Extraction: Add 1.5 mL Ethyl Acetate. Vortex vigorously for 15 seconds. Centrifuge to separate phases.

-

Self-Validation: The unreacted substrate (Bz-Gly-Phe-Arg) contains a charged Arginine and remains in the aqueous phase. Only the cleaved Hippuric Acid (Bz-Gly) extracts into the organic phase.

-

-

Quantification: Transfer the organic layer (top) to a UV-transparent plate. Evaporate solvent (optional) or measure Absorbance directly at 228 nm .

Protocol: Carboxypeptidase Assay (HPLC Method)

Since the extraction method above is specific to Hippuric acid, CPB activity (which produces Bz-Gly-Phe) requires separation.

Procedure:

-

Incubation: Incubate Substrate with Enzyme in 50 mM Tris-HCl, pH 7.5.

-

Separation: Inject onto C18 Reverse-Phase HPLC column.

-

Gradient: 10% to 60% Acetonitrile in 0.1% TFA.

-

Detection: Monitor at 254 nm (Benzoyl absorption).

-

Elution Order: Arg (void volume) < Bz-Gly-Phe-Arg (Substrate) < Bz-Gly-Phe (Product).

-

Enzymatic Pathway Diagram

References

-

Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology.

-

Skidgel, R. A., & Erdos, E. G. (1987). The broad substrate specificity of human angiotensin I converting enzyme. Clinical and Experimental Hypertension.

-

Rawlings, N. D., & Barrett, A. J. (2004). MEROPS: the peptidase database. Nucleic Acids Research.

-

Yang, H. Y., & Neff, N. H. (1972). Distribution and properties of angiotensin converting enzyme of rat brain. Journal of Neurochemistry.

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.

Sources

Technical Whitepaper: Binding Affinity & Kinetic Characterization of BZ-Gly-Phe-Arg-OH to Thrombin

The following technical guide details the structural mechanistics and kinetic evaluation of BZ-Gly-Phe-Arg-OH (Benzoyl-Glycyl-Phenylalanyl-Arginine), a synthetic tripeptide product analog, interacting with the thrombin active site.

Executive Summary

This guide provides a rigorous framework for evaluating the binding affinity of BZ-Gly-Phe-Arg-OH to the active site of

Part 1: Structural Mechanistics (The "Why")

To understand the binding affinity of this specific ligand, we must deconstruct its interaction with the thrombin catalytic cleft. Thrombin is a trypsin-like serine protease with a deep, restrictive active site defined by the catalytic triad (His57, Asp102, Ser195).[1]

The Ligand-Receptor Interface

The ligand BZ-Gly-Phe-Arg-OH interacts with the S1-S3 subsites as follows:

| Ligand Residue | Position | Thrombin Subsite | Interaction Mechanism |

| Arginine (Arg) | P1 | S1 Pocket | Critical Anchor. The guanidinium group of Arg forms a bidentate salt bridge with Asp189 at the bottom of the deep S1 pocket. This is the primary determinant of specificity. |

| Phenylalanine (Phe) | P2 | S2 Pocket | Steric Probe. The S2 pocket is defined by the rigid "60-loop" (residues Tyr60a–Trp60d). While Thrombin prefers Proline (Pro) at P2 for optimal van der Waals contact with Trp60d , the aromatic Phe residue tests the hydrophobic capacity and steric tolerance of this loop. |

| Glycine (Gly) | P3 | S3 Site | Spacer. The S3 site is relatively open and solvent-accessible. Glycine provides flexibility, allowing the N-terminal Benzoyl (Bz) cap to engage in hydrophobic stacking near Glu192 or the aryl-binding site. |

| Benzoyl (Bz) | Cap | Hydrophobic Patch | Mimics the peptide backbone extension, enhancing affinity via hydrophobic desolvation effects. |

Mechanistic Diagram

The following Graphviz diagram illustrates the "Lock and Key" interaction logic, highlighting the specific residues involved in the binding event.

Part 2: Kinetic Characterization (The "What")

Since BZ-Gly-Phe-Arg-OH possesses a free carboxylic acid C-terminus (-OH) rather than a leaving group (like -pNA) or a reactive warhead (like -CMK), it acts as a reversible competitive inhibitor against standard chromogenic substrates.

Expected Kinetic Profile

-

Inhibition Type: Competitive (binds to the active site, preventing substrate access).

-

Parameter of Interest:

(Inhibition Constant).[2] -

Affinity Range: Product analogs typically exhibit

values in the micromolar (-

Note: The presence of Phe in P2 (vs. the optimal Pro) may increase the

(lower affinity) due to steric clash with the Trp60d loop, making this a "weaker" inhibitor than the gold-standard D-Phe-Pro-Arg motif.

-

Mathematical Model

The binding affinity is determined by measuring the apparent Michaelis constant (

Where:

- = Initial velocity

- = Concentration of chromogenic substrate (e.g., S-2238)

- = Concentration of BZ-Gly-Phe-Arg-OH

- = Dissociation constant of the inhibitor

Part 3: Experimental Protocols (The "How")

Materials & Reagents[3]

-

Enzyme: Human

-Thrombin (highly purified, >2,000 NIH units/mg). -

Reporter Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA) or Chromozym TH (Tos-Gly-Pro-Arg-pNA).

-

Inhibitor: BZ-Gly-Phe-Arg-OH (High purity >98%).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.4 (PEG reduces surface adsorption).

Protocol: Competitive Inhibition Assay

This protocol uses a Dixon Plot approach to determine

-

Preparation:

-

Prepare Thrombin stock (final assay conc: 0.5 nM).

-

Prepare Substrate (S-2238) at two fixed concentrations:

and -

Prepare Inhibitor (BZ-Gly-Phe-Arg-OH) dilution series (e.g., 0, 10, 50, 100, 200, 500

).

-

-

Reaction Assembly (96-well plate):

-

Step A: Add 150

Buffer to wells. -

Step B: Add 20

Inhibitor at varying concentrations. -

Step C: Add 20

Substrate (Fixed concentration for the series). -

Step D: Initiate with 10

Thrombin.

-

-

Measurement:

-

Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes at 37°C.

-

Calculate

(slope of linear portion) for each well.

-

-

Data Analysis:

-

Plot

(y-axis) vs. -

The intersection of the lines for

and

-

Workflow Diagram

Part 4: Computational Verification (In Silico)

To validate experimental results, molecular docking provides structural insight into the P2-Phe interaction.

Docking Workflow

-

Protein Prep: Retrieve PDB ID 1PPB (Thrombin-PPACK complex). Remove the inhibitor and water molecules (except structural waters in the active site).

-

Ligand Prep: Construct BZ-Gly-Phe-Arg-OH in 3D. Energy minimize using MMFF94 force field.

-

Grid Generation: Center grid box on Ser195 and Asp189 .

-

Docking: Use AutoDock Vina or Glide.

-

Constraint: Enforce H-bond between Arg(P1) and Asp189.

-

-

Analysis: Evaluate the S2 subsite occupancy . Does the Phenylalanine ring twist to avoid the Trp60d indole ring? This steric adjustment correlates with the experimentally derived

.

References

-

Bode, W., et al. (1989). "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment." The EMBO Journal.

-

Di Cera, E. (2008). "Thrombin interactions." Chest.

-

Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

-

Stone, S. R., & Hofsteenge, J. (1986). "Kinetics of the inhibition of thrombin by hirudin." Biochemistry.

Sources

Navigating the Coagulation Cascade: A Technical Guide to BZ-Gly-Phe-Arg-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate network of serine proteases governing blood coagulation necessitates precise molecular tools for its elucidation and modulation. Synthetic peptides, designed to mimic the natural substrates of these enzymes, are paramount in both basic research and clinical diagnostics. This guide provides an in-depth exploration of the tripeptide Nα-Benzoyl-glycyl-L-phenylalanyl-L-arginine (Bz-Gly-Phe-Arg-OH), a compound with potential applications in the study of coagulation. While not a conventional chromogenic substrate, its structure suggests a role as a competitive inhibitor or a substrate for non-spectrophotometric assays. This document will delve into the foundational principles of peptide-based coagulation assays, the specific characteristics of Bz-Gly-Phe-Arg-OH, and provide a framework for its potential application in coagulation research, thereby empowering scientists to leverage this and similar molecules in their investigations of hemostasis and thrombosis.

Introduction: The Role of Synthetic Peptides in Coagulation Research

The coagulation cascade is a tightly regulated series of enzymatic reactions, primarily driven by serine proteases, culminating in the formation of a fibrin clot. Understanding the kinetics and regulation of these enzymes is crucial for diagnosing and treating thrombotic and bleeding disorders. Synthetic peptides that mimic the natural cleavage sites of these proteases are indispensable tools in this endeavor.

Traditionally, these peptides are engineered as chromogenic or fluorogenic substrates . In this design, a chromophore or fluorophore is attached to the C-terminus of the peptide. Upon enzymatic cleavage of the peptide bond, the reporter molecule is released, leading to a measurable change in absorbance or fluorescence. This change is directly proportional to the enzymatic activity.[1][2]

Alternatively, synthetic peptides can act as competitive inhibitors . By binding to the active site of the enzyme, they prevent the binding and cleavage of the natural substrate, thereby inhibiting the coagulation process. Such inhibitors are invaluable for studying enzyme mechanisms and for the development of novel anticoagulant therapies.[3][4]

This guide focuses on Bz-Gly-Phe-Arg-OH (CAS 73167-83-6), a tripeptide whose structure, terminating in a free carboxyl group (-OH), distinguishes it from typical chromogenic substrates.[1] This structural feature suggests its primary utility lies in its potential as a competitive inhibitor or as a substrate in assays where cleavage is detected by methods other than colorimetric or fluorometric analysis, such as high-performance liquid chromatography (HPLC) or mass spectrometry.

Bz-Gly-Phe-Arg-OH: A Molecular Profile

Bz-Gly-Phe-Arg-OH, also known by its synonym Hippuryl-L-phenylalanyl-L-arginine, is a synthetic tripeptide with the following key features:

| Feature | Description |

| Sequence | Glycyl-L-phenylalanyl-L-arginine |

| N-terminus | Protected by a Benzoyl (Bz) group |

| C-terminus | Free carboxyl group (-OH) |

| Molecular Formula | C24H30N6O5 |

| Molecular Weight | 482.53 g/mol |

| CAS Number | 73167-83-6 |

The N-terminal benzoyl group provides stability against exopeptidases, while the core tripeptide sequence likely dictates its specificity towards target proteases. The C-terminal arginine is a common feature in substrates for many coagulation enzymes, including thrombin and Factor Xa, which preferentially cleave after arginine or lysine residues.[5][6]

Potential Mechanisms of Action in the Coagulation Cascade

Given the structural characteristics of Bz-Gly-Phe-Arg-OH, its interaction with coagulation enzymes can be hypothesized to occur through competitive inhibition.

Competitive Inhibition of Thrombin

Thrombin (Factor IIa) is a key serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin. Its active site has well-defined specificity, often recognizing sequences containing arginine. Peptides that mimic these recognition sites but are not cleaved, or are cleaved very slowly, can act as competitive inhibitors. The Arg-Pro-Pro-Gly-Phe peptide, for instance, has been shown to be a selective inhibitor of thrombin-induced platelet activation.[7] While Bz-Gly-Phe-Arg-OH has a different sequence, its C-terminal arginine makes it a candidate for binding to the S1 specificity pocket of thrombin.

The proposed mechanism of competitive inhibition is illustrated in the following diagram:

Figure 1: Proposed mechanism of competitive inhibition of thrombin by Bz-Gly-Phe-Arg-OH.

Experimental Protocols for Characterizing Bz-Gly-Phe-Arg-OH in Coagulation Assays

The following protocols are representative methodologies for investigating the effects of a peptide like Bz-Gly-Phe-Arg-OH on coagulation enzymes. These are generalized protocols and would require optimization for specific experimental conditions.

Determining the Inhibitory Constant (Ki) against Thrombin using a Chromogenic Substrate

This experiment aims to quantify the inhibitory potency of Bz-Gly-Phe-Arg-OH against thrombin by measuring its effect on the hydrolysis of a known chromogenic substrate.

Principle: The rate of color development from the cleavage of a chromogenic thrombin substrate is measured in the presence and absence of Bz-Gly-Phe-Arg-OH. A decrease in the rate of color development indicates inhibition.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238: H-D-Phe-Pip-Arg-pNA)

-

Bz-Gly-Phe-Arg-OH

-

Tris-buffered saline (TBS), pH 7.4

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human α-thrombin in TBS.

-

Prepare a stock solution of the chromogenic substrate S-2238 in sterile water.

-

Prepare a series of dilutions of Bz-Gly-Phe-Arg-OH in TBS.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of TBS to each well.

-

Add 10 µL of the different dilutions of Bz-Gly-Phe-Arg-OH to the respective wells. For the control wells, add 10 µL of TBS.

-

Add 20 µL of the thrombin solution to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate S-2238 to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 405 nm every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve.

-

Plot the data using a suitable model for enzyme inhibition kinetics (e.g., Dixon plot or Cheng-Prusoff equation) to determine the inhibitory constant (Ki).

-

Figure 2: Workflow for determining the inhibitory constant (Ki) of Bz-Gly-Phe-Arg-OH.

Data Presentation and Interpretation

The results from the kinetic assays should be tabulated for clarity.

Table 1: Hypothetical Kinetic Data for Thrombin Inhibition by Bz-Gly-Phe-Arg-OH

| [Bz-Gly-Phe-Arg-OH] (µM) | Initial Velocity (V₀) (mOD/min) | % Inhibition |

| 0 (Control) | 50.0 | 0 |

| 10 | 42.5 | 15 |

| 25 | 35.0 | 30 |

| 50 | 25.0 | 50 |

| 100 | 15.0 | 70 |

| 200 | 8.0 | 84 |

From such data, the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined, and subsequently, the Ki can be calculated. A lower Ki value indicates a more potent inhibitor.

Conclusion and Future Directions

Bz-Gly-Phe-Arg-OH represents a potentially valuable tool for coagulation research. Its chemical structure strongly suggests a role as a competitive inhibitor for serine proteases with a specificity for arginine at the P1 position, such as thrombin. The provided experimental framework offers a starting point for researchers to elucidate its precise mechanism of action and quantify its potency.

Future studies should aim to:

-

Confirm the inhibitory activity of Bz-Gly-Phe-Arg-OH against a panel of coagulation serine proteases to determine its specificity.

-

Investigate its effects in plasma-based clotting assays (e.g., prothrombin time and activated partial thromboplastin time) to assess its anticoagulant potential in a more physiological context.

-

Utilize structural biology techniques, such as X-ray crystallography, to visualize the binding of Bz-Gly-Phe-Arg-OH to its target enzyme, providing insights for the rational design of more potent and selective inhibitors.

By systematically characterizing peptides like Bz-Gly-Phe-Arg-OH, the scientific community can expand its molecular toolbox for dissecting the complexities of hemostasis and developing next-generation antithrombotic agents.

References

- Gallimore, M. J., & Friberger, P. (1991).

- Friberger, P. (1983). Synthetic peptide substrate assays in coagulation and fibrinolysis and their application on automates. Seminars in Thrombosis and Hemostasis, 9(4), 281-300.

- Okamoto, S., & Hijikata, A. (1981). Potent inhibitors of thrombin, plasmin and kallikrein. In Platelets, Pathophysiology and Pharmacology (pp. 143-160).

- Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776-792.

- Butenas, S., & Mann, K. G. (2002). Blood coagulation. Biochemistry (Moscow), 67(1), 3-12.

- Fareed, J., Walenga, J. M., Hoppensteadt, D. A., & Messmore, H. L. (1988). Newer synthetic peptide substrates in coagulation testing: some practical considerations for automated methods.

- Walenga, J. M., Fareed, J., & Messmore, H. L. (1991). Newer chromogenic and fluorogenic substrates in coagulation testing.

- Fareed, J., Messmore, H. L., Walenga, J. M., & Bermes, E. W. (1983). Diagnostic efficacy of newer synthetic-substrate methods for assessing coagulation variables: a critical overview. Clinical Chemistry, 29(2), 225-236.

- Svendsen, L., & Stocker, K. (1977). Determination of protease activities with specifically constructed peptide-p-nitroanilide derivatives.

-

Aapptec. (n.d.). Bz-Arg-OH [154-92-7]. Retrieved from [Link]

- Stief, T. W. (2001). Arginine inhibits hemostasis activation. Thrombosis Research, 104(5), 349-353.

- Collen, D., Lijnen, H. R., & Stassen, J. M. (1991). Antithrombotic properties of a novel, synthetic, specific thrombin inhibitor. Journal of Vascular Surgery, 14(4), 465-472.

- Kettner, C., & Shaw, E. (1979). D-Phe-Pro-ArgCH2Cl-A selective affinity label for thrombin. Thrombosis Research, 14(6), 969-973.

- Swan, J. C., & Hursting, M. J. (2000). The pharmacology of argatroban.

- Yau, M. K., & Holbrook, J. J. (1993). The anticoagulant effects of L-arginine and its derivatives. Thrombosis and Haemostasis, 70(2), 239-243.

- Bradford, H. N., DeLa Cadena, R. A., Kunapuli, S. P., Colman, R. W., & Puri, R. N. (1996). Bradykinin and its metabolite, Arg-Pro-Pro-Gly-Phe, are selective inhibitors of alpha-thrombin-induced platelet activation.

- Stief, T. W. (2001). Arginine inhibits serpins. Clinical and Applied Thrombosis/Hemostasis, 7(4), 323-327.

- Olson, S. T., & Björk, I. (1992). Regulation of thrombin activity by antithrombin and heparin. Seminars in Thrombosis and Hemostasis, 18(2), 137-151.

- Lippi, G., Salvagno, G. L., & Guidi, G. C. (2005). Interference in coagulation testing: focus on spurious hemolysis, icterus, and lipemia. Seminars in Thrombosis and Hemostasis, 31(4), 448-455.

- Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine proteases. Chemical Reviews, 102(12), 4639-4750.

- Goodwin, C. A. (2017). Coagulation testing in the core laboratory.

Sources

- 1. Newer synthetic peptide substrates in coagulation testing: some practical considerations for automated methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Arg-Pro-Pro-Gly-Phe inhibition of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strategies for the inhibition of serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Argatroban: a direct thrombin inhibitor with reliable and predictable anticoagulant actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Bradykinin and its metabolite, Arg-Pro-Pro-Gly-Phe, are selective inhibitors of alpha-thrombin-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Bz-Gly-Phe-Arg-OH (Hippuryl-Phe-Arg)

An In-Depth Technical Guide on the Biological Activity of Bz-Gly-Phe-Arg-OH Content Type: Technical Whitepaper & Experimental Guide Target Audience: Senior Researchers, Biochemists, and Drug Discovery Scientists[1]

A Dual-Function Substrate for Probing the Kinin-Kallikrein and Renin-Angiotensin Systems

Executive Summary

Bz-Gly-Phe-Arg-OH (Benzoyl-Glycyl-L-Phenylalanyl-L-Arginine), commonly referred to as Hippuryl-Phe-Arg , is a synthetic tripeptide derivative designed as a high-fidelity mimetic of the C-terminus of Bradykinin . Its primary biological utility lies in its ability to serve as a chromogenic and fluorogenic substrate for two critical classes of metalloproteases: Angiotensin-Converting Enzyme (ACE/Kininase II) and Basic Carboxypeptidases (CPN, CPB, CPU) .[1]

Unlike the standard ACE substrate Hippuryl-His-Leu (which mimics Angiotensin I), Bz-Gly-Phe-Arg-OH specifically interrogates the enzyme's "Kininase II" activity—the degradation of bradykinin. This makes it an indispensable tool for distinguishing between the vasopressor (Angiotensin) and vasodepressor (Bradykinin) arms of cardiovascular regulation.

Chemical Identity & Structural Logic

| Property | Specification |

| Chemical Name | |

| Abbreviation | Bz-Gly-Phe-Arg-OH (or Hip-Phe-Arg) |

| Molecular Formula | |

| Molecular Weight | 482.53 g/mol |

| Sequence Logic | Bz-Gly (Hippuryl): N-terminal blocking group to prevent aminopeptidase degradation and facilitate extraction/detection.Phe-Arg: The C-terminal dipeptide of Bradykinin (...Pro-Phe-Arg), the specific target for Kininase I and II.[2] |

| Solubility | Soluble in water/buffer (up to 10 mM); often requires mild warming or sonication. |

Biological Mechanisms of Action

Bz-Gly-Phe-Arg-OH acts as a "fork in the road" substrate, processed differently by two distinct enzyme classes. Understanding this duality is critical for experimental design.

Pathway A: The ACE (Kininase II) Reaction

Angiotensin-Converting Enzyme (EC 3.4.15.1) is a peptidyl-dipeptidase.[3] It cleaves C-terminal dipeptides.[3] When ACE encounters Bz-Gly-Phe-Arg-OH, it treats it as a Bradykinin analogue.[1]

-

Cleavage Site: Between Glycine and Phenylalanine.

-

Products: Hippuric Acid (Bz-Gly) + Phenylalanyl-Arginine (Phe-Arg).

-

Physiological Relevance: mimicry of Bradykinin inactivation (loss of vasodilation).

Pathway B: The Carboxypeptidase (Kininase I) Reaction

Carboxypeptidase N (EC 3.4.17.3) and Carboxypeptidase B (EC 3.4.17.2) are exopeptidases that cleave single C-terminal basic amino acids.

-

Cleavage Site: Between Phenylalanine and Arginine.[3]

-

Products: Benzoyl-Glycyl-Phenylalanine (Bz-Gly-Phe) + Arginine (Arg).

-

Physiological Relevance: Mimicry of Bradykinin conversion to des-Arg9-Bradykinin (agonist for B1 receptors).

Mechanistic Visualization

Caption: Divergent hydrolysis pathways of Bz-Gly-Phe-Arg-OH by ACE (Red) and Carboxypeptidases (Green).

Experimental Protocols

Protocol A: Differential Spectrophotometric Assay for ACE Activity

Objective: To measure ACE activity specifically regarding bradykinin degradation, distinguishing it from general proteolytic activity.[1]

Reagents:

-

Buffer: 50 mM HEPES, 300 mM NaCl, 10 µM

, pH 7.5. (Chloride is essential for ACE activity). -

Substrate Stock: 5 mM Bz-Gly-Phe-Arg-OH in Buffer.

-

Stop Solution: 1.0 M HCl.

-

Extraction Solvent: Ethyl Acetate.[1]

Workflow:

-

Equilibration: Incubate 10 µL of enzyme sample (e.g., purified ACE or serum) at 37°C for 5 minutes.

-

Initiation: Add 190 µL of Substrate Stock.

-

Reaction: Incubate at 37°C for 15–30 minutes.

-

Termination: Add 200 µL of 1.0 M HCl to stop the reaction.

-

Extraction: Add 1.0 mL Ethyl Acetate. Vortex vigorously for 15 seconds.[1]

-

Note: Hippuric acid (product of ACE cleavage) extracts into the organic phase. Unreacted substrate and Bz-Gly-Phe (product of CP cleavage) remain largely in the aqueous phase or have different extinction coefficients.

-

-

Quantification: Centrifuge to separate phases. Transfer organic layer to a quartz cuvette. Measure Absorbance at 228 nm .[1]

Validation Step:

-

Run a parallel control with Captopril (1 µM) . ACE activity should be >95% inhibited.[2] Residual activity indicates non-ACE hydrolysis.[1]

Protocol B: HPLC-Based Separation of Cleavage Products

Objective: Simultaneous quantification of Kininase I (CPN) and Kininase II (ACE) activity in complex biological fluids.

System Setup:

-

Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 60% B over 20 minutes.

-

Detection: UV at 254 nm (detects the Benzoyl group).

Methodology:

-

Incubate serum/tissue homogenate with 1 mM Bz-Gly-Phe-Arg-OH.

-

Quench with 10% TFA.[1]

-

Inject 20 µL onto HPLC.

-

Peak Identification:

-

Hippuric Acid (Bz-Gly): Early eluting (ACE Product).

-

Bz-Gly-Phe: Intermediate eluting (CPN Product).

-

Bz-Gly-Phe-Arg: Late eluting (Substrate).

-

Kinetic Data & Interpretation

When using Bz-Gly-Phe-Arg-OH, kinetic parameters (

| Enzyme | Interpretation | ||

| ACE (Somatic) | 200 - 400 µM | High | Efficient cleavage; mimics Bradykinin degradation. |

| Carboxypeptidase N | 50 - 150 µM | Medium | High affinity due to C-terminal Arg; constitutive plasma activity. |

| Carboxypeptidase B | < 50 µM | Very High | Pancreatic enzyme; extremely rapid hydrolysis of C-terminal Arg. |

| ACE2 | N/A | Negligible | Critical Negative Control: ACE2 does not efficiently cleave Bz-Gly-Phe-Arg, unlike ACE. |

Diagnostic Utility:

-

High Hippuric Acid / Low Bz-Gly-Phe: Indicates dominant ACE activity (Vasoconstrictive state).

-

High Bz-Gly-Phe / Low Hippuric Acid: Indicates dominant Carboxypeptidase activity (Inflammatory regulation).

Troubleshooting & Self-Validating Systems

To ensure Trustworthiness and Scientific Integrity , every assay must include these internal checks:

-

The "Chloride Switch": ACE activity toward this substrate is strictly chloride-dependent.

-

Test: Run the assay in chloride-free buffer. Activity should drop to near zero. If activity persists, you are measuring a non-specific protease, not ACE.[1]

-

-

Inhibitor Profiling:

-

Captopril/Lisinopril: Inhibits ACE (Path A).

-

GEMSA (2-guanidinoethylmercaptosuccinic acid): Inhibits Carboxypeptidase N/B (Path B).

-

Protocol: Always run a "Plus/Minus Inhibitor" matrix to confirm which enzyme is generating the signal.

-

References

-

Yang, H.Y.T., & Neff, N.H. (1972).[1] Distribution and properties of angiotensin converting enzyme of rat brain. Journal of Neurochemistry, 19(10), 2443-2450.[1] Link

- Establishes the use of Hippuryl-Phe-Arg to measure ACE activity distinct

-

Skidgel, R.A., & Erdös, E.G. (1987).[1] The broad substrate specificity of human angiotensin I converting enzyme. Clinical and Experimental Hypertension, 9(2-3), 243-259.[1] Link

- Defines the kinetics of ACE toward bradykinin analogues.

-

Plummer, T.H., & Ryan, T.J. (1981).[1] A potent mercapto bi-product inhibitor of human carboxypeptidase N. Biochemical and Biophysical Research Communications, 98(2), 448-454.[1] Link

-

Details the inhibition of the competing pathway (CPN) when using this substrate.[1]

-

-

Dorer, F.E., et al. (1974).[1] Hydrolysis of Bradykinin and its Higher Homologues by Angiotensin-Converting Enzyme.[2] Biochemical Journal, 141(3), 915-917.[1] Link

- Foundational text on ACE's dual role as Kininase II.

Sources

Methodological & Application

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of the Synthetic Peptide BZ-Gly-Phe-Arg-OH

Abstract

This document provides a comprehensive guide to the determination of purity for the synthetic tripeptide Benzoyl-Glycyl-Phenylalanyl-Arginine (BZ-Gly-Phe-Arg-OH) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). As a crucial quality attribute for research and development, an accurate and robust purity assessment is paramount. This application note details a scientifically grounded HPLC method, explains the rationale behind the selection of chromatographic parameters, and provides a full protocol for sample preparation, analysis, and data interpretation. Furthermore, it outlines the principles of method validation in accordance with international guidelines to ensure the trustworthiness and reliability of the results. This guide is intended for researchers, analytical scientists, and quality control professionals working with synthetic peptides.

Introduction: The Analytical Imperative for Peptide Purity

Synthetic peptides like BZ-Gly-Phe-Arg-OH are valuable tools in biochemical research and pharmaceutical development. The efficacy, safety, and reproducibility of studies involving these molecules are directly dependent on their purity. The most common method for peptide synthesis, Solid-Phase Peptide Synthesis (SPPS), can introduce a variety of impurities.[1][2] These may include deletion sequences (missing amino acids), truncated sequences from incomplete coupling, or by-products from side reactions such as oxidation or deamidation.[1][3][4]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides due to its high resolving power and compatibility with various detection methods.[5] This technique separates the target peptide from its impurities based on differences in hydrophobicity, allowing for accurate quantification.

This application note presents a detailed, robust, and validated RP-HPLC method specifically tailored for the analysis of BZ-Gly-Phe-Arg-OH.

Principle of the Method: Reversed-Phase Chromatography of Peptides

RP-HPLC separates molecules based on their hydrophobic character. The stationary phase is nonpolar (e.g., silica particles chemically modified with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile).[6]

Peptides are introduced into the system in a highly aqueous mobile phase, causing them to adsorb to the hydrophobic stationary phase. A gradually increasing concentration of the organic solvent in the mobile phase (a gradient elution) then progressively desorbs the bound molecules.[6] More hydrophobic molecules interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute, resulting in longer retention times.

For peptides, which possess ionizable groups (the N-terminus, C-terminus, and charged amino acid side chains), an ion-pairing agent such as trifluoroacetic acid (TFA) is typically added to the mobile phase.[5][7] TFA serves two primary functions:

-

Suppression of Silanol Interactions: It protonates free silanol groups on the silica-based stationary phase, minimizing undesirable ionic interactions that can lead to poor peak shape.[7]

-

Formation of Ion Pairs: It forms neutral ion pairs with the positively charged residues of the peptide (like the arginine side chain and the N-terminus), enhancing their hydrophobic character and promoting more predictable retention behavior.

The separation is monitored by a UV detector, typically at 210-220 nm, where the peptide backbone amide bonds exhibit strong absorbance.

Experimental Workflow and Protocols

Instrumentation and Materials

Instrumentation:

-

HPLC system with a binary or quaternary pump capable of gradient elution

-

Autosampler with temperature control

-

Column thermostat

-

UV-Vis or Photodiode Array (PDA) detector

Materials and Reagents:

-

BZ-Gly-Phe-Arg-OH reference standard and sample for analysis

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water (e.g., Milli-Q or equivalent)

-

Trifluoroacetic acid (TFA), HPLC grade

-

0.22 µm syringe filters (PTFE or other compatible material)

Chromatographic Conditions

The following table outlines the recommended starting parameters for the HPLC analysis. These conditions have been selected based on established principles for peptide separations and provide a robust baseline for achieving high-resolution separation of BZ-Gly-Phe-Arg-OH from potential impurities.

| Parameter | Recommended Setting | Rationale |

| HPLC Column | C18, 300 Å pore size, 4.6 x 150 mm, 3.5 µm particle size | A C18 stationary phase provides the necessary hydrophobicity for retaining the peptide. A wide pore size (300 Å) is optimal for peptides to ensure unrestricted access to the stationary phase surface. Smaller particle sizes (e.g., 3.5 µm) enhance separation efficiency and peak resolution. |

| Mobile Phase A | 0.1% (v/v) TFA in Water | The aqueous component of the mobile phase. TFA is the ion-pairing agent.[5] |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) | The organic modifier used to elute the peptide. ACN is favored for its low viscosity and UV transparency. |

| Gradient Elution | 5% to 65% B over 30 minutes | A shallow gradient is crucial for resolving closely related peptide impurities. This range is a good starting point and can be optimized based on initial results. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer. It also ensures run-to-run consistency. |

| Detection | UV at 214 nm | This wavelength provides high sensitivity for the peptide backbone's amide bonds. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Protocol: Sample Preparation

-

Prepare Sample Diluent: Use Mobile Phase A (0.1% TFA in water) as the sample diluent to ensure compatibility with the initial HPLC conditions.

-

Create a 1.0 mg/mL Stock Solution: Accurately weigh approximately 1 mg of the lyophilized BZ-Gly-Phe-Arg-OH peptide and dissolve it in 1.0 mL of the sample diluent.

-

Vortex: Mix the solution thoroughly to ensure the peptide is completely dissolved.

-

Filter: Filter the sample solution through a 0.22 µm syringe filter to remove any particulates that could clog the HPLC column or tubing.

-

Transfer: Transfer the filtered solution to an HPLC vial for analysis.

Protocol: Data Acquisition and Analysis

-

Equilibrate the System: Before the first injection, equilibrate the HPLC column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

-

Inject the Sample: Place the vial in the autosampler and start the analytical run using the gradient profile defined in the table above.

-

Integrate the Chromatogram: After the run is complete, use the chromatography data software to integrate all peaks in the chromatogram.

-

Calculate Purity: The purity of BZ-Gly-Phe-Arg-OH is determined by the area percent method. This is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the HPLC purity analysis workflow for BZ-Gly-Phe-Arg-OH.

Caption: Workflow for BZ-Gly-Phe-Arg-OH HPLC Purity Analysis.

Method Validation: Ensuring Trustworthy Results

A self-validating system is one where the methodology is proven to be suitable for its intended purpose. This is achieved through a formal method validation process, guided by standards from bodies such as the International Council for Harmonisation (ICH).[8][9][10][11] For a purity method, the following parameters are critical:

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | The main peak should be free from co-eluting peaks. This is often confirmed using a PDA detector to check for peak purity or by LC-MS. Forced degradation studies (e.g., acid, base, oxidation, heat, light) are performed to show that degradation products are resolved from the main peak.[8] |

| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range. | A series of solutions of the reference standard are prepared (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) of the calibration curve should typically be ≥ 0.999. |

| Accuracy | To demonstrate the closeness of the test results to the true value. | Determined by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the reference standard) at different levels across the linear range. The recovery should typically be within 98.0% to 102.0%. |

| Precision | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision). | The relative standard deviation (RSD) of a series of measurements (e.g., n=6 for repeatability) should be ≤ 2.0%. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as the concentration that yields a signal-to-noise ratio of approximately 10:1. |

| Robustness | To demonstrate the reliability of the method with respect to deliberate variations in method parameters. | Small, deliberate changes are made to parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic). The system suitability parameters should remain within acceptable limits. |

Adherence to these validation principles, as outlined in guidelines like ICH Q2(R2), ensures that the analytical method is reliable, reproducible, and fit for purpose.[10][11]

Potential Impurities and Degradation Pathways

Understanding potential impurities is key to developing a specific, stability-indicating method. For a synthetic peptide like BZ-Gly-Phe-Arg-OH, impurities can arise from several sources:

-

Process-Related Impurities:

-

Deletion Sequences: Failure of a coupling step can lead to peptides missing one or more amino acids (e.g., BZ-Gly-Arg-OH or BZ-Phe-Arg-OH).[1][4]

-

Truncated Sequences: Incomplete synthesis results in shorter peptide chains.

-

Incomplete Deprotection: Residual protecting groups from the synthesis may remain on the final peptide.[12]

-

-

Degradation-Related Impurities:

-

Deamidation: Although BZ-Gly-Phe-Arg-OH does not contain Asparagine or Glutamine, this is a common degradation pathway for other peptides.[3][8]

-

Oxidation: While less common for Gly, Phe, or Arg, other amino acids like Methionine or Tryptophan are susceptible.

-

Hydrolysis: The peptide bonds can be susceptible to cleavage under harsh acidic or basic conditions.[8]

-

The described HPLC method is designed to have sufficient resolving power to separate these closely related species from the main BZ-Gly-Phe-Arg-OH peak.

Conclusion

This application note provides a comprehensive and scientifically robust framework for the purity analysis of BZ-Gly-Phe-Arg-OH by RP-HPLC. The detailed protocol, from sample preparation to data analysis, offers a reliable starting point for implementation in a quality control or research setting. By explaining the causality behind the experimental choices and grounding the methodology in established chromatographic principles and international validation guidelines, this document serves as an authoritative guide for scientists and professionals in the field. Adherence to these protocols and validation principles will ensure the generation of accurate, reliable, and trustworthy data on peptide purity.

References

-

Waters Corporation. (2015, February 23). Chapter and Verse: USP 621 and You. [Link]

-

Agilent Technologies. Revisions per USP 621. [Link]

-

Van Dorpe, S., Verbeken, M., Wynendaele, E., & De Spiegeleer, B. (2012). Purity Profiling of Peptide Drugs. Journal of Pharmaceutical and Biomedical Analysis, 1(1). [Link]

-

US Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

-

AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

-

DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines. [Link]

-

AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. Impurity Control in the European Pharmacopoeia. [Link]

-

Almac Group. (2021, April 16). THE IMPACT OF EUROPEAN PHARMACOPEIA REGULATIONS FOR PEPTIDES DURING THE CHANGE OF MANUFACTURER AT LATE PHASE. [Link]

-

ResearchGate. (2025, August 6). Development and Validation of HPLC Method for the Quantification of Anticancer Peptide. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2021, May). The European Pharmacopoeia. [Link]

-

ResearchGate. (2025, August 10). Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: The obestatin case. [Link]

-

ResearchGate. (2015, February 2). What is the usual nature of impurities in synthetic peptides?. [Link]

-

ResearchGate. Typical examples of impurities observed in synthesized peptides. [Link]

-

MDPI. (2021). Investigation of Impurities in Peptide Pools. [Link]

-

International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

LCGC. Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. [Link]

-

International Council for Harmonisation. (2023, November 30). Q2(R2) Validation of Analytical Procedures. [Link]

- U.S. Patent. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.

-

European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

National Institutes of Health. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. [Link]

-

PubMed. (1988, July 1). High-performance liquid chromatographic analysis of arginine-containing peptides in biological fluids by means of a selective post-column reaction with fluorescence detection. [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

-

Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. [Link]

-

ResearchGate. (2025, August 7). The use of reverse-phase high-performance liquid chromatography and precolumn derivatization with dansyl chloride for quantitation of specific amino acids in collagen and elastin. [Link]

-

PubMed. (1980, October). Use of benzoyl-L-phenylalanyl-L-valyl-L-arginine (3H) methyl ester as a sensitive and selective substrate for the human lymphokine, leukocyte migration inhibitory factor (LIF). [Link]

-

The Journal of Organic Chemistry. Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. [Link]

-

ResearchGate. (2020, April 8). Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture. [Link]

-

National Institutes of Health. (2023, November 25). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Arginine, Lysine and Histidine Amino Acids on BIST B+. [Link]

- Google Patents. US9073969B2 - Compounds and methods for purifying peptides produced by solid phase peptide synthesis.

Sources

- 1. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]

- 2. researchgate.net [researchgate.net]

- 3. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]

- 4. mdpi.com [mdpi.com]

- 5. bachem.com [bachem.com]

- 6. hplc.eu [hplc.eu]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 9. database.ich.org [database.ich.org]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. researchgate.net [researchgate.net]

storage and handling protocols for BZ-Gly-Phe-Arg-OH powder

An In-Depth Guide to the Storage and Handling of BZ-Gly-Phe-Arg-OH Powder for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the essential protocols for the storage, handling, and application of BZ-Gly-Phe-Arg-OH, a peptide commonly utilized in biochemical and pharmaceutical research. The following sections are designed to ensure the integrity of the compound and the reproducibility of experimental results through adherence to best practices.

Introduction to BZ-Gly-Phe-Arg-OH

BZ-Gly-Phe-Arg-OH, also known as Hippuryl-L-phenylalanyl-L-arginine, is a synthetic tripeptide. Its structure, comprising a benzoyl (BZ) cap at the N-terminus followed by glycine, phenylalanine, and arginine residues, makes it a valuable tool in protease research. The C-terminal arginine residue, in particular, renders it a substrate for trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine residues.[][2] This specificity allows for its use in the characterization of enzyme activity and the screening of potential inhibitors.

Storage and Stability

Proper storage of BZ-Gly-Phe-Arg-OH powder is critical to maintain its chemical integrity and ensure its performance in downstream applications.

Recommended Storage Conditions:

For long-term storage, the lyophilized powder should be kept in a tightly sealed container at -20°C.[3] Some suppliers may recommend storage at -15°C. It is imperative to minimize exposure to moisture and light. Before opening, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold powder, which could lead to degradation.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes chemical degradation and preserves peptide structure. |

| Atmosphere | Dry (desiccated) | Prevents hydrolysis of the peptide bonds. |

| Light | Protected from light | Reduces the risk of photo-degradation. |

| Container | Tightly sealed | Prevents contamination and moisture ingress. |

The product is generally stable under standard ambient conditions for short periods.[4] However, for maintaining long-term stability and ensuring experimental consistency, adherence to low-temperature storage is paramount.

Safe Handling Protocols

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact with the powder.[4][5]

-

Hand Protection: Chemically resistant gloves should be worn to avoid skin contact.[5]

-

Respiratory Protection: When handling larger quantities of the powder or if there is a risk of aerosolization, a NIOSH-approved respirator or a fume hood should be used to prevent inhalation.[5]

-

Lab Coat: A standard laboratory coat should be worn to protect clothing.

General Handling Practices:

-

Avoid the formation of dust and aerosols.[5]

-

Ensure adequate ventilation in the handling area.

-

Wash hands thoroughly after handling the substance.[4]

-

In case of accidental contact, rinse the affected area with copious amounts of water and seek medical advice if irritation persists.[5]

Reconstitution and Solution Preparation

The solubility of a peptide is highly dependent on its amino acid sequence. BZ-Gly-Phe-Arg-OH contains both hydrophobic (phenylalanine) and hydrophilic (arginine) residues. While specific solubility data is limited, a general protocol for reconstitution can be followed.

Recommended Solvents:

The solubility of L-arginine, a component of this peptide, is highest in water, followed by methanol and ethanol.[6] For peptides with hydrophobic residues, initial dissolution in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is often recommended, followed by dilution with an aqueous buffer.[7]

Step-by-Step Reconstitution Protocol:

-

Equilibrate: Allow the vial of BZ-Gly-Phe-Arg-OH powder to warm to room temperature in a desiccator.

-

Solvent Addition: Add a small, precise volume of sterile, high-purity water or an appropriate organic solvent (e.g., DMSO) to the vial.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the peptide. Avoid vigorous shaking, which can cause aggregation.

-

Dilution: If an organic solvent was used for initial reconstitution, dilute the stock solution to the desired final concentration with the appropriate aqueous assay buffer. It is crucial to add the peptide stock solution to the buffer and not the other way around to prevent precipitation.

-

Storage of Stock Solution: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the peptide in solution will depend on the solvent and storage conditions.

Application: Enzymatic Assay Protocol

BZ-Gly-Phe-Arg-OH is a suitable substrate for determining the activity of trypsin-like serine proteases such as plasma kallikrein.[8][9][10] Unlike chromogenic or fluorogenic substrates that release a colored or fluorescent molecule upon cleavage, the hydrolysis of BZ-Gly-Phe-Arg-OH can be monitored by High-Performance Liquid Chromatography (HPLC).

Principle:

The protease cleaves the peptide bond between Phenylalanine and Arginine, resulting in the formation of two products: BZ-Gly-Phe and Arginine. The rate of disappearance of the substrate or the rate of appearance of one of the products can be quantified by HPLC.

Experimental Workflow Diagram:

Caption: Experimental workflow for an HPLC-based enzyme activity assay.

Detailed Protocol for Plasma Kallikrein Activity Assay:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8.[9]

-

Substrate Stock Solution: Prepare a 10 mM stock solution of BZ-Gly-Phe-Arg-OH in sterile water.

-

Enzyme Solution: Prepare a working solution of purified plasma kallikrein in assay buffer. The final concentration will depend on the enzyme's specific activity and should be determined empirically.

-

Quenching Solution: 10% (v/v) Acetic Acid.

-

-

Assay Procedure:

-

Set up a series of microcentrifuge tubes, one for each time point.

-

To each tube, add the appropriate volume of assay buffer and substrate stock solution to achieve the desired final substrate concentration (e.g., 100 µM).

-

Pre-incubate the tubes at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme solution to each tube. The time of enzyme addition is considered t=0.

-

At predetermined time intervals (e.g., 0, 2, 5, 10, 15, and 30 minutes), stop the reaction in one tube by adding an equal volume of quenching solution.

-

Vortex the quenched samples and centrifuge to pellet any precipitated protein.

-

-

HPLC Analysis:

-

Analyze the supernatant from each time point by reverse-phase HPLC.

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV absorbance at 220 nm or 280 nm.

-

Identify the peaks corresponding to the substrate (BZ-Gly-Phe-Arg-OH) and the product (BZ-Gly-Phe).

-

Integrate the peak areas for the substrate at each time point.

-

-

Data Analysis:

-

Plot the peak area of the substrate as a function of time.

-

Determine the initial reaction velocity (v₀) from the linear portion of the curve.

-

The enzyme activity can be expressed in terms of the rate of substrate consumption (e.g., µmol/min).

-

Logical Relationship of Assay Components:

Caption: Relationship between substrate, enzyme, products, and detection method.

Conclusion

The reliable and reproducible use of BZ-Gly-Phe-Arg-OH in research and development hinges on the meticulous application of appropriate storage and handling protocols. By understanding the chemical nature of this peptide and adhering to the guidelines outlined in this document, researchers can ensure the integrity of their experiments and the validity of their results.

References

-

Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776-792. [Link]

-

PeptaNova. Trypsin & Trypsin-like Protease Substrates. [Link]

-

Goerlich, A. S., et al. (2015). Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity. Journal of Biological Chemistry, 290(13), 8269–8281. [Link]

-

de Oliveira, M. F., et al. (2020). Activity assay based on the immobilized enzyme kallikrein and mass spectrometry. Frontiers in Chemistry, 8, 584. [Link]

-

Chromogenix. Kallikrein-like activity, plasma. [Link]

-

Krishgen Biosystems. KRISHZYMETM Prekallikrein Activator Assay Kit. [Link]

-

Claeson, G., et al. (1978). Designing of Peptide Substrates. In Chromogenic Peptide Substrates (pp. 64-70). Karger Publishers. [Link]

-

Bernett, M. J., et al. (2007). Substrate specificity of human kallikreins 1 and 6 determined by phage display. The FEBS Journal, 274(12), 3185–3197. [Link]

-

Anaspec. Kallikrein Substrate, fluorescent Z-Phe-Arg-AMC. [Link]

-

Zhang, C., et al. (2019). Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry. International Journal of Molecular Sciences, 20(23), 5894. [Link]

-

Ghosh, S. K., et al. (1995). Structural specificity of substrate for S-adenosylmethionine:protein arginine N-methyltransferases. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1248(1), 11-18. [Link]

-

Burrell, A. L., et al. (2012). Evolution of Substrate Specificity within a Diverse Family of β/α-Barrel-fold Basic Amino Acid Decarboxylases. Journal of Biological Chemistry, 287(47), 39866–39876. [Link]

-

Cui, Z., et al. (2021). Enzymatic Cβ-H functionalization of l-Arg and l-Leu in nonribosomally-derived peptidyl natural products: a tale of two oxidoreductases. Chemical Science, 12(19), 6563–6569. [Link]

-

Li, Y., et al. (2021). Solubility of ʟ-arginine in twelve mono-solvents: Solvent effects, molecular simulations and model correlations. Journal of Molecular Liquids, 341, 117369. [Link]

-

Ambe, J., et al. (2023). Substrate prediction for RiPP biosynthetic enzymes via masked language modeling and transfer learning. bioRxiv. [Link]

Sources

- 2. Trypsin Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 73167-83-6 CAS MSDS (BZ-GLY-PHE-ARG-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 10. Substrate specificity of human kallikreins 1 and 6 determined by phage display - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Bz-Gly-Phe-Arg-OH Solubility Guide

[1]

Executive Summary: The Physicochemical Trap

The Core Issue: Users frequently report precipitation of Bz-Gly-Phe-Arg-OH when diluting from organic stocks into neutral buffers (e.g., PBS, pH 7.4).[1][2]

The Scientific Cause: This molecule presents a specific "solubility trap" due to its structure.[2]

-

Hydrophobic Burden: The N-terminal Benzoyl (Bz) group and the Phenylalanine (Phe) residue create a strong hydrophobic drive for aggregation.[1]

-

Isoelectric Precipitation: The molecule contains one acidic group (C-terminal Carboxyl, pKa ~2.[1][2]2) and one basic group (Arginine Guanidino, pKa ~12.5).[1][2]

The "Solvent-First" Dissolution Protocol

Do not attempt to dissolve this peptide directly in aqueous buffer.[1] Follow this specific order of operations to ensure a stable homogenous solution.

Phase A: Preparation of Master Stock (100X)

Reagent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1] Rationale: DMSO disrupts the intermolecular hydrophobic interactions of the Benzoyl/Phenylalanine groups.[2]

-

Calculate the volume of DMSO required to reach a concentration of 10 mM to 25 mM .

-

Add DMSO directly to the lyophilized powder.[2]

-

Vortex vigorously for 30 seconds.

-

Validation: Inspect visually. The solution must be crystal clear. If cloudy, sonicate in a water bath for 2 minutes (max 30°C).

Phase B: Aqueous Dilution (The Critical Step)

Reagent: Experimental Buffer (e.g., Tris, HEPES).[2] Warning: Avoid high ionic strength buffers (>150 mM NaCl) initially if possible, as salt ions shield charges and promote "salting out" of hydrophobic peptides.[2]

-

Pre-warm the aqueous buffer to 25–30°C (room temperature).

-

Keep the buffer under constant agitation (magnetic stir bar or vortex).[1]

-

Add the DMSO Master Stock dropwise into the center of the vortex.[2]

-

Why? Rapid dispersion prevents local regions of high peptide concentration where precipitation nuclei form.

-

-

Final Concentration: Aim for <1% DMSO (v/v) in the final assay to avoid enzyme inhibition, though many assays tolerate up to 5%.[2]

Solubility Troubleshooting Matrix (FAQ)

| Symptom | Probable Cause | Corrective Action |

| Cloudiness immediately upon adding buffer | Isoelectric Aggregation (pH ≈ pI).[1] The buffer pH is likely near 7.3–7.[2]4. | Shift the pH: Adjust buffer to pH 8.0–8.5 (net negative charge) or pH 5.0–6.0 (net positive charge) to induce repulsion. |

| Precipitation after 1-2 hours | "Salting Out" Effect. High salt concentration (PBS 1X) is reducing solubility.[1] | Reduce Ionic Strength: Dilute the buffer salt concentration by 50% or switch to a low-salt buffer (e.g., 50 mM Tris-HCl) for the stock dilution. |

| Gel formation in DMSO stock | Moisture Contamination. The peptide is hygroscopic and water in DMSO causes gelling.[2] | Dry & Redissolve: Lyophilize the stock to remove wet DMSO.[2] Redissolve in fresh, anhydrous DMSO. |

| Low signal in enzymatic assay | Substrate Precipitation. The peptide precipitated at the microscopic level (invisible to eye).[2] | Validation Step: Centrifuge the working solution at 10,000 x g for 5 mins. Measure concentration of the supernatant via Absorbance (280nm) to confirm actual concentration.[1] |

Visual Workflow: Decision Tree

The following diagram illustrates the logical flow for solubilizing hydrophobic-cationic peptides.

Caption: Step-by-step decision tree for solubilizing Bz-Gly-Phe-Arg-OH, emphasizing the critical organic solvent step and pH checkpoints.

References & Grounding

-

Thermo Fisher Scientific. Peptide Solubility Guidelines. Explains the hydrophobicity rules and the impact of N-terminal modifications (Benzoyl) on solubility. [1]

-

Sigma-Aldrich (Merck). Handling and Solubility of Peptides.[1] Details the "Isoelectric Point" issues for zwitterionic peptides and the use of organic co-solvents. [1]

-

PubChem. Bz-Gly-Phe-Arg-OH Compound Summary. Provides chemical structure data confirming the hydrophobic/cationic balance. [1][2]

Technical Support Center: Stability & Handling of Bz-Gly-Phe-Arg-Reagents

[1][2]

Subject: Preventing Spontaneous Hydrolysis & Degradation of Bz-Gly-Phe-Arg-OH and Derivatives Ticket ID: T-BZF-4492 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1][2]

Scope of Support: Clarifying the Molecule

Before troubleshooting, we must distinguish between the two common forms of this reagent, as "spontaneous hydrolysis" implies different mechanisms for each:

-

The Free Acid (Bz-Gly-Phe-Arg-OH): This is typically used as a product standard or competitive inhibitor.[1][2] "Hydrolysis" here refers to the degradation of the peptide backbone (rare without enzymes) or bacterial consumption.[1][2]

-

The Substrate (e.g., Bz-Gly-Phe-Arg-pNA / -AMC / -OEt): These are chromogenic/fluorogenic substrates for proteases (like Thrombin, Trypsin, Plasmin).[1][2] "Spontaneous Hydrolysis" here refers to the non-enzymatic release of the reporter group , causing high background signal.[1][2]

This guide addresses the stability of the peptide sequence (Bz-Gly-Phe-Arg) with specific troubleshooting for the high-background issues common to its substrate derivatives.

Troubleshooting Guide (Q&A)

Issue 1: High Background Signal (Spontaneous Hydrolysis)

User Question: "I am using a Bz-Gly-Phe-Arg substrate, and my negative controls (no enzyme) show increasing signal over time. Is the molecule hydrolyzing on its own?"

Scientist Diagnosis: Yes, Arginine-containing substrates are prone to spontaneous hydrolysis, particularly at high pH or in the presence of nucleophiles.[1][2] The guanidinium group on the Arginine side chain can act as an intramolecular catalyst, accelerating the cleavage of the ester/amide bond even without an enzyme.[1][2]

Corrective Actions:

-

Check Buffer pH: Ensure your assay buffer is pH < 8.[1][2]2. At pH > 8.5, the rate of spontaneous hydrolysis increases exponentially due to hydroxide ion attack.[1][2]

-

Eliminate Nucleophiles: Avoid buffers containing primary amines (Tris) or thiols (DTT, mercaptoethanol) in the stock solution.[1][2] These can attack the carbonyl group.[1][2] Use HEPES or MOPS for storage.[1][2]

-

Temperature Control: Never store the working solution at room temperature. Keep it on ice until the moment of use. Spontaneous hydrolysis is thermodynamically favorable and temperature-dependent.[1][2]

Issue 2: Loss of Peptide Concentration (Precipitation vs. Degradation)

User Question: "My HPLC shows a decrease in the peak area of Bz-Gly-Phe-Arg-OH standard after 24 hours in solution. Is the peptide bond breaking?"

Scientist Diagnosis: Peptide bond hydrolysis at neutral pH is negligible over 24 hours.[1][2] The loss is likely due to adsorption (sticking to plastic) or aggregation , not chemical hydrolysis.[1] Bz-Gly-Phe-Arg is hydrophobic at the N-terminus (Benzoyl-Gly-Phe) and cationic at the C-terminus (Arg), making it amphiphilic and prone to sticking to vessel walls.[1][2]

Corrective Actions:

-

Material Selection: Switch to Low-Retention (siliconized) tubes or glass vials. Polypropylene binds hydrophobic peptides aggressively.[1][2]

-

Solvent Matrix: Ensure your stock solution contains at least 20-50% organic solvent (DMSO or DMF) or 0.1% BSA/PEG as a carrier protein to block adsorption sites.[1][2]

-

Sterility Check: If no organic solvent is used, bacterial proteases will digest the peptide within hours.[1][2] Always filter-sterilize (0.22 µm) aqueous buffers.[1][2]

Experimental Protocols: Self-Validating Systems

Protocol A: Preparation of Hydrolysis-Resistant Stock Solutions

Purpose: To create a stock solution that minimizes spontaneous degradation and adsorption.[1][2]

| Step | Action | Mechanism/Rationale |

| 1 | Equilibrate | Allow the lyophilized vial to reach room temperature in a desiccator before opening. Prevents condensation , which catalyzes hydrolysis. |

| 2 | Solubilize | Dissolve peptide to 10–20 mM in anhydrous DMSO (Dimethyl Sulfoxide).[1][2] |

| 3 | Aliquot | Dispense into small volumes (e.g., 20–50 µL) in amber, low-retention tubes. |

| 4 | Store | Freeze at -20°C or -80°C .[1][2] |

Protocol B: The "Mock-Hydrolysis" Quality Control Test

Purpose: To determine if your background signal is chemical (spontaneous) or biological (contamination).[1][2]

-

Prepare 3 wells:

-

Incubate at 37°C for 60 minutes.

-

Analyze Results:

Visualizing the Stability Pathways

The following diagram illustrates the decision logic for diagnosing instability in Bz-Gly-Phe-Arg reagents.

Caption: Diagnostic logic tree for isolating the root cause of Bz-Gly-Phe-Arg instability (Chemical vs. Biological vs. Physical).

Reference Data: Stability Profile

| Parameter | Stability Limit | Recommendation |

| Optimal pH | 3.0 – 7.5 | Store stocks at pH 4–6 if aqueous; Assay at pH 7.[1][2]4. Avoid pH > 8.[1][2]5. |

| Solvent Compatibility | High | Soluble in DMSO, DMF, Methanol.[1][2] Insoluble in pure ether/hexane.[1][2] |

| Hygroscopicity | High | Critical: Arginine absorbs moisture rapidly, leading to hydrolysis.[1][2] Store over desiccant. |

| Temperature | -20°C (Solid) | Lyophilized powder is stable for years.[1][2] Solutions degrade >1% per week at 4°C. |

References

Introduction: The Critical Role of Purity in Peptide Therapeutics

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to identifying and troubleshooting impurities in commercial batches of Bz-Gly-Phe-Arg-OH. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you navigate the complexities of peptide analysis.

Bz-Gly-Phe-Arg-OH is a synthetic peptide frequently used in biochemical and pharmaceutical research. The purity of this peptide is a critical quality attribute, as impurities can significantly impact experimental outcomes, biological activity, and patient safety.[1] These unwanted substances can arise during solid-phase peptide synthesis (SPPS), purification, or storage and may include truncated or modified sequences that possess altered or even toxicological properties.[2][3] This guide provides a structured approach to systematically identify and characterize these impurities using modern analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in synthetic peptides like Bz-Gly-Phe-Arg-OH?

Impurities in synthetic peptides are broadly categorized into two groups:

-

Process-Related Impurities: These are byproducts generated during solid-phase peptide synthesis (SPPS). Common examples include:

-

Deletion Sequences: Resulting from incomplete amino acid coupling or deprotection steps (e.g., Bz-Gly-Arg-OH).[2][3]

-

Insertion Sequences: Caused by the erroneous double addition of an amino acid.[2][4]

-

Truncated Sequences: Peptides that are missing one or more amino acids from the intended sequence.[5]

-

Incompletely Deprotected Peptides: Residual protecting groups, such as Pbf on the Arginine side chain, that were not successfully removed during the final cleavage step.[2][6]

-

Diastereomers: Racemization of an amino acid's chiral center during synthesis can lead to isomers that are difficult to separate.[2][7]

-

-

Degradation Products: These impurities form during storage or handling. Common degradation pathways include:

-

Oxidation: While Bz-Gly-Phe-Arg-OH does not contain highly susceptible residues like Methionine or Cysteine, oxidation can still occur under harsh conditions.

-

Hydrolysis: Cleavage of the peptide backbone, particularly at labile bonds, can occur over time, especially in solution.

-